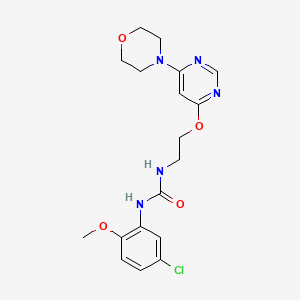

![molecular formula C21H19FN6OS B2564826 7-(フェニルエチルアミノ)-2-(3-(4-フルオロベンジル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イルチオ)アセトアミド CAS No. 863458-05-3](/img/structure/B2564826.png)

7-(フェニルエチルアミノ)-2-(3-(4-フルオロベンジル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イルチオ)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C21H19FN6OS and its molecular weight is 422.48. The purity is usually 95%.

BenchChem offers high-quality 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

a. c-Met阻害: この化合物の構造は、強力な間葉系上皮転換因子(c-Met)タンパク質キナーゼ阻害剤に似ています。 たとえば、臨床候補であるサボリチニブ(構造A)は、当社の化合物と部分構造を共有しています 。c-Met阻害は、c-Metシグナル伝達の異常が腫瘍の増殖と転移に関連しているため、癌治療において重要です。

b. GABA A調節: 当社の化合物は、GABA Aアロステリック調節活性を示しました(構造B) 。GABA A受容体は、神経伝達において重要な役割を果たし、さまざまな神経疾患の標的となっています。

ポリマー用途

この化合物のユニークな構造により、ポリマーへの組み込みに適しています。以下に、用途を示します。

太陽電池: 研究者は、太陽電池のポリマー設計において、同様の複素環系(構造C)を使用してきました 。これらの構造は、効率的な有機光起電力材料の開発に貢献しています。

a. 生物活性: インドール誘導体は、当社の化合物と一部類似しており、さまざまな生物活性を示しています 。直接関連していませんが、これは当社の化合物がさまざまな状況で可能性を秘めていることを示しています。

b. BACE-1阻害: 当社の化合物は、(β)-セクレターゼ1(BACE-1)の阻害を示しました(構造D) 。BACE-1阻害剤は、アルツハイマー病の治療のために研究されています。

要約すると、7-(フェニルエチルアミノ)-2-(3-(4-フルオロベンジル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イルチオ)アセトアミドは、医薬品化学、高分子科学、およびその他の分野で有望です。そのユニークな構造は、さらなる研究や応用の道を開きます。 🌟

作用機序

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit enzymes like carbonic anhydrase and cholinesterase .

Mode of Action

It’s suggested that similar compounds may interact with their targets through hydrogen bonding . This interaction could lead to changes in the activity of the target enzymes, potentially altering cellular processes.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These activities suggest that the compound could affect multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that these compounds could have favorable bioavailability.

Result of Action

Similar compounds have been reported to exhibit antiproliferative activities against various cancer cell lines , suggesting that this compound could also have potential antitumor effects.

生化学分析

Biochemical Properties

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation. The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acid residues such as Leu83 . This interaction disrupts the enzyme’s activity, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells.

Cellular Effects

The effects of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It affects cell signaling pathways by inhibiting CDK2, which is crucial for cell cycle regulation . Additionally, the compound influences gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes. This dual action on cell signaling and gene expression makes it a potent anticancer agent.

Molecular Mechanism

At the molecular level, 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with key residues, which blocks the enzyme’s activity . This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression, leading to cell cycle arrest at the G1 phase. Furthermore, the compound induces apoptosis by activating caspases, which are enzymes that play a critical role in programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its pro-apoptotic activity for several days in vitro . Degradation products may form over time, which could potentially reduce its efficacy.

Dosage Effects in Animal Models

In animal models, the effects of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. The therapeutic window for this compound is therefore narrow, and careful dosage optimization is required to maximize its anticancer effects while minimizing adverse effects.

Metabolic Pathways

The metabolic pathways of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide involve its biotransformation by liver enzymes. Cytochrome P450 enzymes play a significant role in the metabolism of this compound, leading to the formation of various metabolites . These metabolites can either retain the biological activity of the parent compound or be further processed into inactive forms. The interaction with cytochrome P450 enzymes also affects the compound’s half-life and clearance from the body.

Transport and Distribution

Within cells and tissues, 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins that facilitate its movement across cell membranes . Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This property is advantageous for targeting certain types of cancer cells that reside in such environments.

Subcellular Localization

The subcellular localization of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is primarily in the cytoplasm and nucleus. The compound’s ability to inhibit CDK2 suggests that it must localize to the nucleus where CDK2 exerts its function . Additionally, the compound may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its efficacy in targeting cancer cells.

特性

IUPAC Name |

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN6OS/c22-17-8-6-16(7-9-17)12-28-20-19(26-27-28)21(25-14-24-20)30-13-18(29)23-11-10-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJESQKFJODVJIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2564743.png)

![5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2564744.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide](/img/structure/B2564747.png)

![N-(4-(diethylamino)-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2564748.png)

![N-cycloheptyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2564750.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2564755.png)

![4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(prop-2-en-1-yl)piperazine-1-carboxamide](/img/structure/B2564756.png)

![3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2564762.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2564765.png)

![(2,5-Dichlorothiophen-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2564766.png)